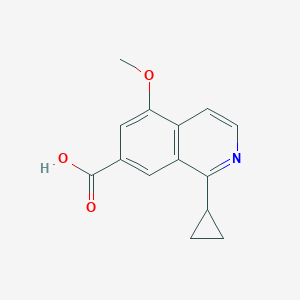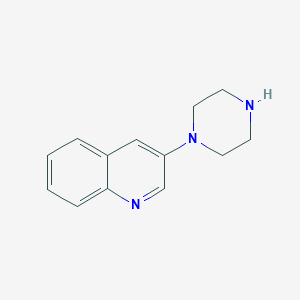
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, also known as (2E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one, is a chemical compound with the molecular formula C17H12O5 and a molecular weight of 296.27 g/mol . This compound is characterized by the presence of two benzodioxole groups attached to a propenone backbone. It is commonly referred to as a derivative of chalcone, specifically bis(3,4-methylenedioxy)chalcone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-methylenedioxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Halogenated derivatives, amine-substituted products
Applications De Recherche Scientifique
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Uniqueness
2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)- is unique due to the presence of two benzodioxole groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential biological activities compared to similar compounds with only one benzodioxole group .
Propriétés
Formule moléculaire |
C17H12O5 |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2 |
Clé InChI |
BJVBIPGXQAUWBA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6S)-1,1-dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8775530.png)






![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 5-amino-N,N-dimethyl-](/img/structure/B8775585.png)
